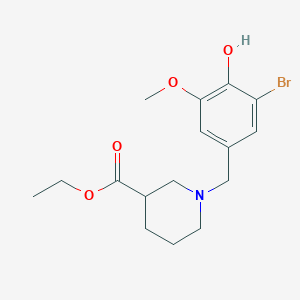![molecular formula C19H30N2O4 B6027448 N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6027448.png)
N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用机制
MPEP acts as a selective antagonist of N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide, which is a G protein-coupled receptor that plays a critical role in the modulation of synaptic transmission and plasticity. By blocking the activity of this compound, MPEP can reduce the excitability of neurons and alter the balance of neurotransmitter signaling, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of calcium signaling, and the modulation of glutamate release. Additionally, MPEP has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
实验室实验的优点和局限性
One of the main advantages of using MPEP in lab experiments is its high selectivity for N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide, which allows for precise modulation of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of MPEP is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
未来方向
As our understanding of the role of N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide in various physiological and pathological processes continues to evolve, there are several future directions for the use of MPEP in scientific research. These include the investigation of its potential therapeutic applications in the treatment of other neurological and psychiatric disorders, as well as the development of more potent and selective this compound antagonists for use in both basic and translational research. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of MPEP, as well as its interactions with other neurotransmitter systems and signaling pathways.
合成方法
The synthesis of MPEP involves several steps, including the reaction of 2-methoxyethylamine with 3-nitrobenzoyl chloride, followed by reduction of the resulting intermediate with palladium on carbon. The final step involves the reaction of the obtained amine with 1-(2-methoxy-1-methylethyl)-4-piperidinol and subsequent purification to obtain MPEP in its pure form.
科学研究应用
MPEP has been widely used in scientific research to investigate the role of N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
属性
IUPAC Name |
N-(2-methoxyethyl)-3-[1-(1-methoxypropan-2-yl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-15(14-24-3)21-10-7-17(8-11-21)25-18-6-4-5-16(13-18)19(22)20-9-12-23-2/h4-6,13,15,17H,7-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFHUZULQOSPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6027369.png)
![1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6027375.png)
![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6027382.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]-4-quinolinecarboxamide](/img/structure/B6027383.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(2-oxo-1-pyrrolidinyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6027384.png)

![4-bromo-5-ethyl-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6027406.png)
![N-(tert-butyl)-5-chloro-2-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B6027417.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide](/img/structure/B6027418.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-phenoxyphenyl)acetamide](/img/structure/B6027424.png)

![ethyl [(4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetate](/img/structure/B6027454.png)
![N-cyclopropyl-3-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B6027478.png)